molecular formula C10H10ClN3O2 B13464055 1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride

1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No.: B13464055
M. Wt: 239.66 g/mol
InChI Key: UBVHEARRWCUNFL-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an aminophenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents (e.g., bromine) and nucleophiles (e.g., amines).

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(3-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby modulating their activity. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

  • 1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride
  • 1-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride
  • 1-(3-Aminophenyl)-1H-pyrazole-4-carboxylic acid hydrochloride

Uniqueness: 1-(3-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride is unique due to the specific positioning of the aminophenyl group and the carboxylic acid group on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

1-(3-aminophenyl)pyrazole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H9N3O2.ClH/c11-7-2-1-3-8(6-7)13-5-4-9(12-13)10(14)15;/h1-6H,11H2,(H,14,15);1H

InChI Key

UBVHEARRWCUNFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)N.Cl

Origin of Product

United States

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